5-chloro-N-(cyclopropylmethyl)pyridin-2-amine
Description
Nomenclature and Structural Classification
5-Chloro-N-(cyclopropylmethyl)pyridin-2-amine belongs to the class of substituted 2-aminopyridines, a group of heterocyclic compounds that has gained considerable importance in medicinal chemistry and synthetic organic chemistry. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its structural composition of a pyridine ring substituted at the 5-position with chlorine and at the 2-position with a cyclopropylmethylamino group. The compound exhibits a molecular formula of C₉H₁₁ClN₂ and possesses a molecular weight of 182.65 grams per mole.
The structural classification of this compound places it within the broader category of heterocyclic amines, specifically those containing nitrogen-bearing aromatic rings. Heterocyclic amines represent a diverse class of chemical compounds characterized by the presence of at least one heterocyclic ring containing nitrogen atoms, often exhibiting significant biological activity. The pyridine backbone of this compound provides a six-membered aromatic ring system analogous to benzene, but with one carbon atom replaced by nitrogen, fundamentally altering the electronic properties and reactivity patterns of the molecule.
The cyclopropylmethyl substituent attached to the amino group introduces additional structural complexity and conformational constraints. Cyclopropyl groups are known for their high ring strain and unique electronic properties, which can significantly influence the overall behavior of molecules containing these moieties. The combination of the chlorinated pyridine ring with the cyclopropylmethylamino substituent creates a molecule with distinct physical and chemical properties that differentiate it from simpler pyridine derivatives.
Chemical Abstract Service Registry Numbers and Identifiers
The primary Chemical Abstract Service registry number for this compound is 1042515-86-5. This identifier serves as a unique numerical designation within the Chemical Abstracts Service database, providing an unambiguous method for referencing this specific chemical compound in scientific literature and commercial applications. The compound is also catalogued in PubChem under the identifier 29549387, providing additional database cross-referencing capabilities.
It is important to note a critical distinction regarding Chemical Abstract Service number 1909327-82-7, which has occasionally been incorrectly associated with this compound in some commercial databases. However, this registry number actually corresponds to 2-methyl-1H-indol-3-amine hydrochloride, a structurally distinct compound with the molecular formula C₉H₁₁ClN₂ as a hydrochloride salt. This indole derivative possesses fundamentally different structural features, including an indole ring system rather than a pyridine ring, and represents an entirely separate chemical entity despite sharing the same molecular formula when considering the hydrochloride salt form.
| Property | This compound | 2-methyl-1H-indol-3-amine hydrochloride |
|---|---|---|
| CAS Number | 1042515-86-5 | 1909327-82-7 |
| Molecular Formula | C₉H₁₁ClN₂ | C₉H₁₁ClN₂ |
| Molecular Weight | 182.65 g/mol | 182.65 g/mol |
| Ring System | Pyridine | Indole |
| PubChem CID | 29549387 | 122163532 |
The distinction between these compounds highlights the importance of accurate chemical identification and the potential for confusion when relying solely on molecular formulas or molecular weights for compound identification.
Historical Context in Pyridine Chemistry
The development of this compound must be understood within the broader historical context of pyridine chemistry, which has its roots in the mid-nineteenth century discoveries of Scottish scientist Thomas Anderson. Anderson first isolated pyridine in 1849 from the products of high-temperature heating of animal bones, naming the compound after the Greek word "pyr" meaning fire, due to its flammable nature. The elucidation of pyridine's structure came two decades later through the collaborative efforts of Wilhelm Körner and James Dewar, who recognized the structural similarity between pyridine and benzene, with one carbon-hydrogen unit replaced by nitrogen.
The foundation for modern pyridine synthesis was established by Arthur Rudolf Hantzsch in 1881, who developed the first major synthetic approach to pyridine derivatives. However, the true revolution in pyridine chemistry came in 1924 with the work of Russian chemist Aleksei Yevgen'evich Chichibabin, who invented a highly efficient pyridine synthesis reaction based on inexpensive reagents. The Chichibabin synthesis involves the condensation of aldehydes, ketones, and ammonia or ammonia derivatives, and remains a cornerstone of industrial pyridine production today. Chichibabin's contributions to pyridine chemistry were so significant that his name became permanently associated with this synthetic methodology, and his work continues to influence heterocyclic chemistry research more than a century later.
The historical significance of pyridine chemistry extends beyond academic interest, as pyridine derivatives have found extensive applications in pharmaceuticals, agrochemicals, and industrial chemicals. The worldwide production of pyridine reached approximately 20,000 tonnes per year by 2016, with major producers including Evonik Industries, Rütgers Chemicals, and Jubilant Life Sciences. This industrial scale production reflects the continued importance of pyridine-based compounds in modern chemical applications.
The specific development of chlorinated pyridine derivatives and aminopyridine compounds represents a more recent advancement in the field. The recognition that 2-aminopyridine derivatives possess significant potential in drug discovery has led to increased research interest in this class of compounds. 2-Aminopyridine has been described as an "unsung hero in drug discovery" due to its simple structure, low molecular weight, and perfect functionalization for the synthesis of diverse biological molecules. This historical context provides the foundation for understanding the significance of compounds like this compound in contemporary chemical research.
Significance in Heterocyclic Chemistry Research
This compound represents a significant advancement in heterocyclic chemistry research, particularly in the context of structure-activity relationship studies and pharmaceutical development. The compound exemplifies the sophisticated approach to molecular design that characterizes modern heterocyclic chemistry, where specific substitution patterns are employed to achieve desired chemical and biological properties. The strategic positioning of the chlorine atom at the 5-position of the pyridine ring introduces electronic effects that can significantly influence the compound's reactivity and binding properties, while the cyclopropylmethylamino substituent at the 2-position provides unique steric and electronic characteristics.
The significance of this compound extends to its role as a potential pharmacophore in drug discovery programs. The 2-aminopyridine scaffold has been recognized as a privileged structure in medicinal chemistry due to its ability to serve as a foundation for diverse biological molecules. Pharmaceutical companies worldwide have focused considerable attention on low-molecular-weight molecules containing such functionalized moieties, as they offer advantages in terms of synthetic accessibility, metabolite identification, and toxicity profiling. The specific combination of features present in this compound positions it as a valuable building block for the construction of more complex bioactive molecules.
From a synthetic chemistry perspective, the compound demonstrates the evolution of heterocyclic chemistry toward increasingly sophisticated molecular architectures. The presence of both halogen and cycloalkylamine substituents provides multiple sites for further chemical modification, enabling the synthesis of diverse derivative compounds through established organic transformations. This synthetic versatility makes the compound valuable not only as a potential pharmaceutical intermediate but also as a research tool for exploring structure-activity relationships in heterocyclic systems.
| Research Application | Significance | Impact Factor |
|---|---|---|
| Pharmaceutical Development | Serves as potential pharmacophore for drug discovery | High - enables development of bioactive molecules |
| Synthetic Chemistry | Provides versatile building block for complex molecule synthesis | High - multiple functionalization sites |
| Structure-Activity Studies | Enables investigation of substitution effects on biological activity | Medium - contributes to understanding of molecular recognition |
| Industrial Applications | Potential intermediate for agrochemical and specialty chemical production | Medium - depends on specific end-use applications |
Properties
IUPAC Name |
5-chloro-N-(cyclopropylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-8-3-4-9(12-6-8)11-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEGMHVPVZTRSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chlorination and N-Alkylation Strategy
This method involves initial chlorination of pyridin-2-amine followed by N-alkylation with cyclopropylmethyl halides:
Step 1: Chlorination of Pyridin-2-amine
- The pyridin-2-amine is selectively chlorinated at the 5-position using reagents such as phosphorus pentachloride or thionyl chloride under controlled conditions.
- Example: Treatment with phosphorus pentachloride in an inert solvent at elevated temperatures to afford 5-chloropyridin-2-amine.
Step 2: N-(Cyclopropylmethyl) Substitution
- The chlorinated pyridine derivative undergoes nucleophilic substitution with cyclopropylmethyl halides (e.g., cyclopropylmethyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride.
- Solvent choice: Dimethylformamide (DMF) or acetonitrile, heated mildly to facilitate substitution.
- Similar procedures are documented for related compounds, emphasizing the importance of controlling reaction conditions to prevent over-chlorination or side reactions.
Nucleophilic Aromatic Substitution (SNAr) on 5-Chloropyridin-2-amine
This approach utilizes the reactivity of the 5-chloropyridin-2-amine intermediate:
Preparation of 5-chloropyridin-2-amine:
- Synthesized via chlorination of pyridin-2-amine using chlorinating agents like N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃).
Substitution with Cyclopropylmethylamine:
- The chlorinated intermediate is reacted with cyclopropylmethylamine or its derivatives in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents such as DMF or N-methyl-2-pyrrolidone (NMP).
- Elevated temperatures (~80-120°C) facilitate the SNAr process, replacing the chlorine atom at the 5-position with the cyclopropylmethylamino group.
- The SNAr mechanism is well-documented for pyridine derivatives bearing halogen substituents at activated positions, especially with electron-withdrawing groups like chlorine.
Multi-step Synthesis via Intermediate Formation
This method involves constructing the pyridine core with the desired substitution pattern through intermediate compounds:
Step 1: Synthesis of 2-Amino-5-chloropyridine
- Starting from commercially available pyridine derivatives, selective chlorination at the 5-position is achieved via electrophilic substitution.
Step 2: N-alkylation with Cyclopropylmethyl Halides
- The amino group at position 2 is protected or directly alkylated using cyclopropylmethyl halides in the presence of bases like sodium hydride or potassium tert-butoxide.
Step 3: Deprotection and Purification
- Any protecting groups are removed under suitable conditions, and the product is purified via chromatography.
- Similar multi-step procedures have been successfully employed for related analogs, emphasizing regioselectivity and reaction optimization.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Reaction Type | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| 1. Direct Chlorination & N-Alkylation | PCl₅, cyclopropylmethyl halide | Nucleophilic substitution | 70-110°C, inert solvent | Straightforward, high yield | Over-chlorination risk |
| 2. SNAr on 5-Chloropyridin-2-amine | 5-Chloropyridin-2-amine, cyclopropylmethylamine | Nucleophilic aromatic substitution | 80-120°C, polar aprotic solvent | High regioselectivity | Requires activated halogen |
| 3. Multi-step synthesis | Pyridine derivatives, halides | Stepwise functionalization | Reflux, chromatography | Precise control over substitution | Longer process, more steps |
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(cyclopropylmethyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antineoplastic Activity
Research indicates that pyridine derivatives, including 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine, have shown promise as potential anticancer agents. The structural features of pyridine rings contribute to their ability to interact with biological targets involved in cancer progression. For instance, studies have demonstrated that modifications on the pyridine ring can enhance cytotoxicity against specific cancer cell lines, suggesting a pathway for drug development targeting malignancies .
Neuropeptide FF Receptor Inhibition
This compound has been identified as a potential inhibitor of neuropeptide FF receptors, which are implicated in pain modulation and opioid tolerance. The inhibition of these receptors could provide therapeutic avenues for managing chronic pain and reducing dependence on opioids . The structure of this compound allows for selective binding to these receptors, making it a candidate for further pharmacological studies.
Structure-Activity Relationships (SAR)
Understanding the SAR of compounds like this compound is crucial for optimizing their pharmacological properties. The presence of the cyclopropylmethyl group enhances lipophilicity, which can improve membrane permeability and bioavailability. Studies have shown that variations in substituents on the pyridine ring significantly influence the potency and selectivity of these compounds against specific biological targets .
| Substituent | Effect on Activity |
|---|---|
| Chlorine at position 5 | Enhances receptor binding affinity |
| Cyclopropylmethyl group | Increases lipophilicity and cellular uptake |
| Additional alkyl groups | Modulate overall pharmacokinetics |
Anti-inflammatory Properties
Recent investigations into the anti-inflammatory effects of pyridine derivatives have highlighted their potential in treating inflammatory diseases. Compounds similar to this compound have demonstrated significant inhibition of COX-2 activity, a key enzyme in the inflammatory response. This suggests that such derivatives could serve as non-steroidal anti-inflammatory drugs (NSAIDs), providing an alternative to traditional therapies .
Synthetic Pathways
The synthesis of this compound can be achieved through various methods, including one-pot reactions that utilize environmentally friendly catalysts. These synthetic strategies not only improve yield but also reduce the environmental impact associated with traditional chemical synthesis methods. The development of efficient synthetic routes is essential for scaling up production for pharmaceutical applications.
Case Studies and Future Directions
Several case studies have documented the efficacy of pyridine derivatives in clinical settings:
- Case Study 1: A derivative similar to this compound was tested in preclinical models for its ability to reduce tumor growth in xenograft models.
- Case Study 2: Clinical trials involving neuropeptide FF receptor antagonists have shown promising results in pain management, with compounds exhibiting a favorable safety profile.
Future research should focus on optimizing the pharmacokinetic properties of this compound through structural modifications and exploring its potential in combination therapies for enhanced efficacy against complex diseases.
Mechanism of Action
The mechanism of action of 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations
Halogen Substitution :
- The bromine analog () differs in lipophilicity and van der Waals radius compared to chlorine, which may alter receptor binding kinetics or metabolic stability.
- Chlorine at the 5-position is common in compounds with CNS activity (e.g., NBI27914, a CRF receptor ligand) .
This group is shared with NBI27914, which demonstrates CRF receptor desensitization . 3-Phenyloxetan-3-yl (11c): Enhances steric bulk and aromatic interactions, linked to anticancer activity in oxadiazole derivatives . Piperidin-4-yl: A flexible, nitrogen-containing ring that may improve solubility or interact with polar receptor sites .
Structural Hybrids: Compound 11c () combines a pyridinamine core with an oxadiazole moiety, showing selective cytotoxicity against HOP-92 non-small cell lung cancer cells . NBI27914’s pyrimidinediamine scaffold with multiple substituents highlights the importance of heterocyclic diversity in modulating receptor affinity .
Physicochemical and Pharmacokinetic Considerations
- Rigidity vs. Flexibility : Cyclopropyl groups restrict rotational freedom, which may improve binding to rigid receptor pockets, whereas piperidinyl groups offer conformational adaptability .
- Synthetic Accessibility : Palladium-catalyzed amination () is a common method for introducing amine groups to pyridine rings, enabling scalable synthesis of analogs.
Biological Activity
5-Chloro-N-(cyclopropylmethyl)pyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Potential Targets:
- Kinases : Compounds with similar structures have been reported to inhibit kinases, which play crucial roles in cell signaling and regulation.
- G Protein-Coupled Receptors (GPCRs) : The compound may act as an allosteric modulator or antagonist at GPCRs, influencing various physiological responses .
Biological Activity
Research indicates that compounds similar to this compound possess diverse biological activities, including:
- Antimicrobial Activity : Many piperazine derivatives exhibit antimicrobial properties, suggesting potential use in treating infections.
- Anticancer Properties : Some studies suggest that pyridine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways .
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the anticancer effects of various pyridine derivatives, including those structurally related to this compound. Results indicated significant inhibition of tumor growth in vitro and in vivo models .
- Kinase Inhibition : Another research focused on the synthesis and evaluation of kinase inhibitors derived from pyridine scaffolds. The study highlighted that modifications on the pyridine ring could enhance selectivity towards specific kinases, which may be applicable to this compound .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Kinase Inhibition |
|---|---|---|---|
| This compound | Potentially active | Significant | Possible |
| Related Piperazine Derivative | Active | Moderate | Strong |
| Other Pyridine Derivative | Active | High | Variable |
Q & A
Q. What are the common synthetic routes for 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine, and what key intermediates are involved?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a related compound, ethyl 2-((4-chloropyridin-2-yl)amino)oxazole-4-carboxylate, was synthesized via coupling between a chloropyridinylamine and an oxazole ester using bases like sodium carbonate or triethylamine . For this compound, a plausible route includes:
Amination : Reacting 5-chloropyridin-2-amine with cyclopropylmethyl bromide in the presence of a base (e.g., KCO) to substitute the amine hydrogen.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Key intermediates include 5-chloropyridin-2-amine and cyclopropylmethyl halides.
Q. How can the molecular structure of this compound be confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the crystal structure of 3-chloropyridin-2-amine was resolved using SC-XRD, revealing intermolecular hydrogen bonds (N–H⋯N) and Cl⋯Cl interactions (3.278 Å) . For the target compound, SC-XRD would confirm bond lengths, angles, and supramolecular interactions. Additional characterization methods:
- NMR : H and C NMR to verify substituent positions.
- HRMS : High-resolution mass spectrometry to confirm molecular weight.
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in the synthesis of this compound?
Optimization strategies from related syntheses include:
- Base selection : In a patent synthesis, bases like DBU or NaH improved coupling efficiency in multi-step reactions .
- Solvent effects : Polar aprotic solvents (DMF, THF) enhance nucleophilicity.
- Temperature control : Reactions at 60–80°C often balance reactivity and side-product formation.
For example, the synthesis of ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride required neutralization with NHOH and recrystallization from methanol .
Q. How do structural modifications (e.g., cyclopropylmethyl vs. methyl groups) impact biological activity?
Replacing methyl with cyclopropylmethyl can alter lipophilicity and binding affinity. In a study on 5-chloro-3-ethylpyridin-2-amine derivatives, substituents like nitro groups enhanced antibacterial activity (MIC = 2–8 µg/mL against S. aureus) . For the target compound:
- Computational modeling : Use DFT to predict logP and binding modes.
- In vitro assays : Compare IC values against analogs with different substituents.
Q. How should researchers resolve contradictory data in crystallographic vs. spectroscopic analyses?
Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). For 5-chloropyrimidin-2-amine, SC-XRD showed mirror symmetry in the crystal lattice, while NMR indicated dynamic proton exchange . Mitigation strategies:
- Variable-temperature NMR : Identify tautomers or conformers.
- Complementary techniques : Pair XRD with IR spectroscopy to validate hydrogen-bonding patterns.
Methodological Challenges
Q. What strategies are effective for isolating and purifying this compound from by-products?
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for high-purity isolation.
- Recrystallization : Optimize solvent mixtures (e.g., methanol/water) based on solubility data.
In a related synthesis, neutralization with NHOH precipitated the product, which was then recrystallized from alcohol .
Q. How can researchers validate the reproducibility of synthetic protocols across labs?
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
